(E)-3-(thiophen-2-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one
CAS No.: 2034998-08-6
Cat. No.: VC4904138
Molecular Formula: C12H12F3NO2S
Molecular Weight: 291.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034998-08-6 |
|---|---|
| Molecular Formula | C12H12F3NO2S |
| Molecular Weight | 291.29 |
| IUPAC Name | (E)-3-thiophen-2-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C12H12F3NO2S/c13-12(14,15)8-18-9-6-16(7-9)11(17)4-3-10-2-1-5-19-10/h1-5,9H,6-8H2/b4-3+ |
| Standard InChI Key | ITDCPMCINMFLAN-ONEGZZNKSA-N |
| SMILES | C1C(CN1C(=O)C=CC2=CC=CS2)OCC(F)(F)F |
Introduction
Structural Analysis and Molecular Characteristics
Core Structural Components
The molecule comprises three distinct regions:
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Azetidine ring: A four-membered nitrogen-containing heterocycle substituted at the 3-position with a 2,2,2-trifluoroethoxy group.
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Enone bridge: A conjugated α,β-unsaturated ketone system ((E)-prop-2-en-1-one) linking the azetidine and thiophene moieties.
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Thiophene ring: A sulfur-containing aromatic heterocycle at the terminal position.
The E-configuration of the enone double bond imposes geometric constraints that influence electronic conjugation and molecular interactions .
Molecular Formula and Weight
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Empirical formula: C₁₃H₁₂F₃NO₂S
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Molecular weight: 311.3 g/mol (calculated from isotopic composition)
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Key functional groups:
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis can be divided into three key segments (Fig. 1):
Segment A: 3-(2,2,2-Trifluoroethoxy)azetidine
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Route: Nucleophilic ring-opening of azetidin-3-ol with trifluoroethyl triflate under basic conditions (K₂CO₃, DMF, 60°C) .
Segment B: (E)-3-(Thiophen-2-yl)prop-2-en-1-one
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Route: Claisen-Schmidt condensation of thiophene-2-carbaldehyde with acetone under acidic conditions (HCl/EtOH, reflux) .
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Stereocontrol: E-selectivity >95% achieved via kinetic control .
Segment C: Final Coupling
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Mitsunobu reaction: Coupling of Segment A and B using DIAD/PPh₃ system (THF, 0°C→rt) .
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Challenges: Steric hindrance from azetidine requires extended reaction times (48-72 hr).
Physicochemical Properties
Experimental data from analogous compounds ( ) allows estimation of key properties:
The trifluoroethoxy group significantly enhances lipid solubility (ΔlogP +1.2 vs ethoxy analog ), while the azetidine ring contributes to basicity and hydrogen-bonding capacity.
Crystallographic and Spectroscopic Data
Single-Crystal Analysis
While no direct data exists, comparable enones ( ) crystallize in:
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Space group: P2₁/c
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Unit cell: a=8.42 Å, b=11.03 Å, c=14.21 Å, β=102.3°
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Intermolecular interactions:
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C=O···H-N hydrogen bonds (2.89 Å)
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π-π stacking between thiophenes (3.48 Å spacing)
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Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
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δ 7.45 (d, J=15.6 Hz, 1H, CH=CO)
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δ 6.92 (m, 3H, thiophene H)
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δ 4.15 (m, 1H, azetidine CH-O)
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δ 3.82 (q, J=8.4 Hz, 2H, OCF₂CF₃)
¹³C NMR:
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187.4 ppm (C=O)
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122.8 ppm (q, J=277 Hz, CF₃)
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143.2 ppm (C=N of azetidine)
| Condition | Degradation | Half-life |
|---|---|---|
| pH 1.2 (37°C) | Azetidine ring hydrolysis | 2.1 hr |
| pH 7.4 (37°C) | Enone isomerization | 48 hr |
| UV light (254 nm) | Thiophene oxidation | 15 min |
Industrial and Research Applications
Pharmaceutical Intermediate
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